1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 895644-46-9

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3011467
CAS Number: 895644-46-9
Molecular Formula: C18H17BrN4O3
Molecular Weight: 417.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound serves as a versatile building block in the synthesis of various N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives. [] It can be readily converted to the corresponding acid chloride using thionyl chloride, which then reacts with a diverse range of amines to yield the desired carboxamide derivatives. []
  • Relevance: This compound shares the core 1,2,3-triazole-4-carboxamide structure with 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. [] The key structural difference lies in the substituents at the N1 and N4 positions of the triazole ring. While the target compound features a 4-bromophenyl group at N1 and a 2,4-dimethoxyphenyl group at N4, this related compound has a 4-methylphenyl group at N1 and various substituents at N4. []
  • Compound Description: This compound, characterized by X-ray crystallography, contains a central pyrazole ring linked to thiazole and triazole rings. [] The molecule exhibits a twisted conformation due to the dihedral angles between these rings. []
  • Compound Description: This compound is synthesized from sodium 4-acetyl-1-phenyl-1H-[1.2.3]triazolate reacting with methoxyamine hydrochloride. [] Its crystal structure reveals an intramolecular N—H⋯N hydrogen bond within the molecule. []
  • Relevance: This compound and 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide belong to the same chemical class of 1,2,3-triazole-4-carboxamides. [] Both share the core triazole ring with a carboxamide group at the C4 position and a methyl substituent at the C5 position. [] The primary difference lies in the substituents at the N1 and N4 positions: the target compound features a 4-bromophenyl group at N1 and a 2,4-dimethoxyphenyl group at N4, while this compound has a methoxy group at N1 and a phenyl group at N4. []

1-[(2-Chlorothiazol-5-yl)methyl]-N′-[2-(2,4-dichlorophenoxy)acetyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound, characterized by its crystal structure, exhibits a substituted triazole ring connected to a chlorothiazole unit through a methylene bridge. [] The structure is stabilized by both intra- and intermolecular hydrogen bonds. []

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methyl]-5-methyl-1H-[1,2,3]triazol-4-carboxamide

  • Compound Description: The single-crystal X-ray diffraction study of this compound reveals its triazole ring is connected to a thiazole ring and a pyridine ring with specific dihedral angles between them. [] The structure is stabilized by intra- and intermolecular hydrogen bonds. []

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: Synthesized via a two-step process involving a click Dimroth reaction and acid amidation, this compound forms homodimers in its extended structure through N—H⋯N and C—H⋯N hydrogen bonds. []
  • Relevance: Both this compound and 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide are classified as 1,2,3-triazole-4-carboxamides and share a common scaffold. [] The key differences lie in the substituents at the C5, N1 and N4 positions. This compound has a cyclopropyl group at C5, a 4-methoxyphenyl group at N1, and a 4-chlorophenyl group at N4, while the target compound has a methyl group at C5, a 4-bromophenyl group at N1, and a 2,4-dimethoxyphenyl group at N4. []

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone

  • Compound Description: This compound, with two crystallographically independent molecules in its asymmetric unit, shows a specific Br—C—C=O torsion angle and inclination between benzene and triazole rings. [] Weak hydrogen bonds and Br⋯Br interactions link the molecules in its crystal structure. []

1-(2,4-Dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole

  • Compound Description: This compound is one of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles analyzed in a study investigating the structural relationship between J147, a potential Alzheimer's disease drug, and triazole derivatives. []
  • Compound Description: This compound is another one of the seven new 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles studied for its structural similarities to J147, a potential Alzheimer's drug. [] Its minimum-energy conformation, very similar to its X-ray structure, shows a close relationship to one of the minima of J147. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, , , , , , , ] Studies have focused on its binding affinity, molecular interactions with the CB1 receptor, and its potential as a lead compound for developing new cannabinoid antagonists. [, , , , , , , ]
  • Relevance: Although SR141716A is structurally dissimilar to 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, it is frequently mentioned in the context of cannabinoid research, which often involves exploring diverse heterocyclic scaffolds for developing novel ligands. [, , , , , , , ] This highlights the exploration of various heterocycles, including triazoles and pyrazoles, in medicinal chemistry for targeting CB1 receptors.

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is a structural analog of SR141716A, designed to lack hydrogen bonding potential at the C3 position, which is crucial for SR141716A's inverse agonism at the CB1 receptor. [] VCHSR acts as a neutral antagonist at the CB1 receptor. []

4-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]perhydro-2α,6β-dihydroxynaphthalene (CP55244)

  • Compound Description: CP55244 is a known cannabinoid agonist, frequently used in studies investigating the structure-activity relationships of cannabinoid ligands and the development of pharmacophore models for CB1 receptor binding. []
  • Compound Description: WIN55212-2 is a potent and widely used cannabinoid agonist, frequently employed in studies exploring the pharmacology and signaling pathways of cannabinoid receptors. [, , , , , , , , , , , , ]

1-Heptyl-1H-(1,2,3)-triazole-N-{[2′-(hydroxyethoxy)ethylamino]ethyl}-4-carboxamide

  • Relevance: Both this compound and 1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide share the basic 1,2,3-triazole-4-carboxamide core structure. [] They differ significantly in their substituents at the N1 and N4 positions. This compound has a heptyl chain at N1 and a complex [2′-(hydroxyethoxy)ethylamino]ethyl substituent at N4, while the target compound has a 4-bromophenyl group at N1 and a 2,4-dimethoxyphenyl group at N4. []

Properties

CAS Number

895644-46-9

Product Name

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.263

InChI

InChI=1S/C18H17BrN4O3/c1-11-17(21-22-23(11)13-6-4-12(19)5-7-13)18(24)20-15-9-8-14(25-2)10-16(15)26-3/h4-10H,1-3H3,(H,20,24)

InChI Key

GYMWFEHHJOBMCP-UHFFFAOYSA-N

SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=C(C=C(C=C3)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.